molecular formula C17H17NO2 B166133 Methyl 2-benzylisoindoline-4-carboxylate CAS No. 127168-92-7

Methyl 2-benzylisoindoline-4-carboxylate

Cat. No. B166133
M. Wt: 267.32 g/mol
InChI Key: KYPYECPVZOQQQH-UHFFFAOYSA-N
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Patent
US07053122B2

Procedure details

To a solution of 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester (0.3 g, 1.12 mmol) in dichloromethane (4 ml) at −10° C., was added dropwise α-chloroethyl chloroformate (0.16 ml, 1.46 mmol) and stirred at −10° C. for 30 mins. The solvent was removed by evaporation under reduced pressure and the residue dissolved in methanol (5 ml) and heated to 90° C. for 40 mins. The solution was cooled to room temperature and the solvent removed by evaporation under reduced pressure. The residue was diluted with ethyl acetate (30 ml), extracted into sat. NaOH solution to give a hygroscopic solid, used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH2:7][N:8](CC3C=CC=CC=3)[CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1)=[O:4].[Cl:21]C(OC(Cl)C)=O>ClCCl>[ClH:21].[CH3:1][O:2][C:3]([C:5]1[C:6]2[CH2:7][NH:8][CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COC(=O)C=1C=2CN(CC2C=CC1)CC1=CC=CC=C1
Name
Quantity
0.16 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at −10° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 40 mins
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into sat. NaOH solution
CUSTOM
Type
CUSTOM
Details
to give a hygroscopic solid
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.